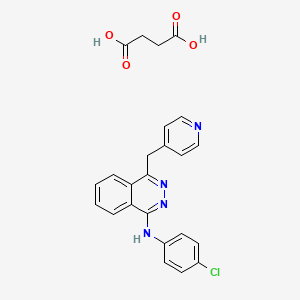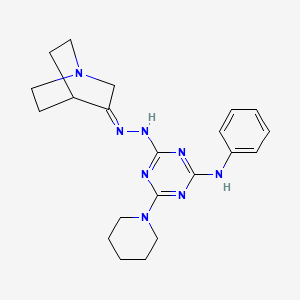
(Z)-N-苯基-4-(哌啶-1-基)-6-(2-(奎宁环-3-亚甲基)肼基)-1,3,5-三嗪-2-胺
描述
ATB107 is a potent and novel inhibitor of indole-3-glycerol phosphate synthase. This enzyme plays a crucial role in the biosynthesis of tryptophan, an essential amino acid. The compound has shown significant activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains .
科学研究应用
ATB107 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the biosynthesis of tryptophan and other related pathways. In biology, it is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis. In medicine, ATB107 is being explored as a potential therapeutic agent for the treatment of tuberculosis, particularly in cases involving multidrug-resistant strains. In industry, it is used in the development of new drugs and other bioactive compounds .
作用机制
The mechanism of action of ATB107 involves the inhibition of indole-3-glycerol phosphate synthase. This enzyme catalyzes the fourth step in the tryptophan biosynthetic pathway. By inhibiting this enzyme, ATB107 disrupts the production of tryptophan, leading to the inhibition of bacterial growth. The molecular targets and pathways involved include the transcriptional regulatory protein MtrA and other components of the MtrA-MtrB two-component regulatory system .
生化分析
Biochemical Properties
ATB107 plays a crucial role in biochemical reactions, particularly as an inhibitor of indole-3-glycerol phosphate synthase (IGPS). This enzyme is involved in the tryptophan biosynthesis pathway. ATB107 interacts with various enzymes, proteins, and other biomolecules, including the transcriptional regulatory protein MtrA, which is part of the MtrA-MtrB two-component regulatory system in Mycobacterium tuberculosis . The nature of these interactions involves the inhibition of enzyme activity, leading to altered protein expression patterns and disrupted biochemical pathways.
Cellular Effects
ATB107 has profound effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, ATB107 influences cell function by inhibiting the growth of drug-resistant strains and affecting tryptophan biosynthesis . This compound impacts cell signaling pathways, gene expression, and cellular metabolism by decreasing the expression of proteins encoded by genes such as Rv3246c, Rv3140, Rv2243, and Rv2428 . These changes result in a stress response similar to that induced by isoniazid or ethionamide.
Molecular Mechanism
The molecular mechanism of ATB107 involves its binding interactions with biomolecules, leading to enzyme inhibition and changes in gene expression. ATB107 binds to indole-3-glycerol phosphate synthase, inhibiting its activity and disrupting the tryptophan biosynthesis pathway . This inhibition results in decreased expression of proteins involved in this pathway and altered regulatory protein activity, ultimately affecting cellular function and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ATB107 change over time. The stability and degradation of ATB107 are critical factors influencing its long-term effects on cellular function. ATB107 is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for six months . Over time, ATB107’s inhibitory effects on enzyme activity and protein expression may diminish, necessitating careful storage and handling to maintain its efficacy.
Metabolic Pathways
ATB107 is involved in metabolic pathways related to tryptophan biosynthesis. It interacts with enzymes such as indole-3-glycerol phosphate synthase and regulatory proteins like MtrA . These interactions affect metabolic flux and metabolite levels, leading to disruptions in the biosynthesis of essential amino acids and other metabolic processes.
准备方法
The synthesis of ATB107 involves several steps, starting with the preparation of the substrate indole-3-glycerol phosphate. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
化学反应分析
ATB107 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
ATB107 is unique in its potent inhibition of indole-3-glycerol phosphate synthase. Similar compounds include isoniazid and ethionamide, which also target the biosynthesis of essential molecules in Mycobacterium tuberculosis. ATB107 has shown higher efficacy against multidrug-resistant strains compared to these other compounds .
属性
IUPAC Name |
2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPISBYVBGLUBW-NLRVBDNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

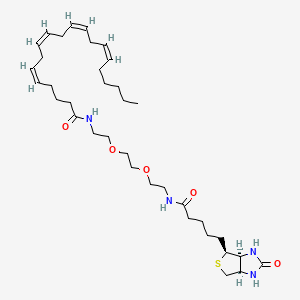
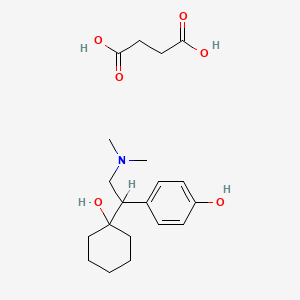
![2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile](/img/structure/B1663735.png)

![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)
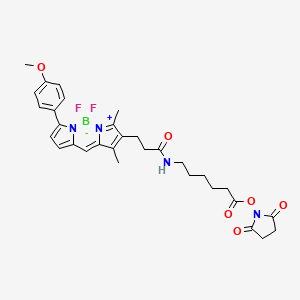
![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)

